[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol
Overview
Description
[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . This compound is known for its unique structural features, including an amino group, a methylsulfonyl group, and a propane-1,3-diol backbone. It is often used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
The compound 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol, also known as UNII-NKG5LA5O5L, primarily targets the muscarinic acetylcholine receptor , particularly the M3 subtype . This receptor is abundant in the airway smooth muscle and plays a crucial role in controlling airway maintenance .
Mode of Action
UNII-NKG5LA5O5L is a long-acting muscarinic antagonist . It inhibits the binding of acetylcholine to the M3 muscarinic receptor, thereby preventing bronchoconstriction . This results in the opening up of the airways, providing relief from symptoms of chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The primary biochemical pathway affected by UNII-NKG5LA5O5L is the parasympathetic nervous system in the airways . By blocking the M3 muscarinic receptor, this compound inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . This leads to bronchodilation, improving airflow in patients with COPD .
Pharmacokinetics
As a long-acting muscarinic antagonist, it is expected to have a prolonged duration of action .
Result of Action
The primary result of UNII-NKG5LA5O5L’s action is the relief of airflow obstruction in patients with COPD . By inhibiting bronchoconstriction, it improves airflow and reduces symptoms such as shortness of breath and cough .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies could focus on identifying any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could focus on identifying any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol typically involves the following steps :
Starting Materials: The synthesis begins with commercially available 2-amino-1,3-propane diols.
Functionalization: The amino group is selectively reacted with electrophiles to form functional diol intermediates.
Final Product Formation: The intermediates are further reacted with p-(methylsulphonyl)phenyl derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol
- Thiamphenicol Impurity 3
- Adamantane Impurity 20
Uniqueness
[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZEFCFQFQJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866200 | |
Record name | 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39031-11-3 | |
Record name | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039031113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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